L-VALINE (1-13C)

LC-MS/MS Quantitative Bioanalysis Isotope Dilution Mass Spectrometry

L-Valine (1-13C) is a stable isotope-labeled essential branched-chain amino acid (BCAA) in which the carboxyl carbon (C-1 position) is selectively enriched with carbon-13 at ≥99 atom% isotopic purity. The compound carries the IUPAC name (2S)-2-amino-3-methyl(1-13C)butanoic acid with molecular formula 13CC4H11NO2 and molecular weight 118.14 g/mol.

Molecular Formula
Molecular Weight 118.14
Cat. No. B1579861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-VALINE (1-13C)
Molecular Weight118.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Valine (1-13C) Procurement Guide: Site-Specific 13C-Labeled Branched-Chain Amino Acid for Metabolic Flux Analysis and Protein Turnover Studies


L-Valine (1-13C) is a stable isotope-labeled essential branched-chain amino acid (BCAA) in which the carboxyl carbon (C-1 position) is selectively enriched with carbon-13 at ≥99 atom% isotopic purity . The compound carries the IUPAC name (2S)-2-amino-3-methyl(1-13C)butanoic acid with molecular formula 13CC4H11NO2 and molecular weight 118.14 g/mol . As a site-specific tracer, it enables precise tracking of valine catabolism via decarboxylation and subsequent metabolic fate determination without the isotopic complexity inherent to uniformly labeled alternatives [1]. The compound is supplied as a solid with optical activity characteristic of the L-enantiomer and is suitable for room temperature storage [2].

Why L-Valine (1-13C) Cannot Be Substituted with Unlabeled L-Valine, D-Valine, or Alternative Isotopologues in Quantitative Tracing


Generic substitution of L-Valine (1-13C) with unlabeled L-valine, the D-enantiomer, or alternative isotopologues (e.g., 13C5, 15N, or 2H-labeled valine) introduces distinct and experimentally consequential failures. Unlabeled valine provides no mass shift for MS differentiation and no NMR-active nucleus enrichment, rendering tracer studies impossible . The D-enantiomer exhibits different metabolic handling and cannot substitute for L-valine in eukaryotic protein synthesis . Uniformly labeled 13C5-valine produces complex isotopologue distributions that obscure pathway-specific flux resolution, while 15N-labeled valine suffers from substantial isotope scrambling (up to 60% labeling efficiency loss) due to transamination-mediated metabolic interconversion [1]. Deuterium (2H)-labeled valine exhibits chromatographic retention time shifts relative to the unlabeled analyte, compromising internal standard performance in LC-MS/MS quantification [2]. The site-specific C-1 label on L-valine (1-13C) strategically avoids these pitfalls by providing a single, defined isotopic tracer with minimal metabolic scrambling and near-identical chromatographic behavior to the native analyte.

L-Valine (1-13C) Quantitative Differentiation Evidence Against Comparator Compounds


Superior Chromatographic Co-Elution of 13C-Labeled Valine Versus Deuterium-Labeled Internal Standards

In UPLC-MS/MS quantitative bioanalysis, 13C-labeled internal standards demonstrate superior chromatographic co-elution with their unlabeled analytes compared to deuterium (2H)-labeled standards. This differential behavior directly impacts ion suppression correction accuracy. The 13C-labeled internal standards co-eluted with their analytes under varying chromatographic conditions, whereas 2H-labeled internal standards exhibited slight but measurable retention time separation from their analytes [1]. This improved co-elution translates to enhanced compensation for matrix-induced ion suppression effects in biological sample analysis [1].

LC-MS/MS Quantitative Bioanalysis Isotope Dilution Mass Spectrometry Internal Standard Selection

Reduced Isotope Scrambling of Carbonyl 13C Versus 15N Labeling in Protein NMR Applications

In Escherichia coli expression systems used for protein NMR sample preparation, carbonyl 13C atoms exhibit substantially less isotope scrambling than main-chain 15N atoms. The 13C labeling efficiency for valine reached approximately 40% in selective labeling experiments, while 15N scrambling-prone amino acids including valine suffer from significant isotope dilution caused by metabolic interconversion via transamination pathways [1]. This differential scrambling profile makes 13C-carbonyl labeling a more reliable strategy for residue-specific resonance assignments in large proteins.

Protein NMR Isotope Scrambling Amino Acid Selective Labeling Structural Biology

Quantitative In Vivo Oxidation Rate Differentiation Among Branched-Chain L-Amino Acids

In overnight-fasted healthy human volunteers, oral loading tests with 1-13C-labeled branched-chain L-amino acids revealed distinct whole-body oxidation rates. L-[1-13C]valine exhibited a mean oxidation rate of 0.22 ± 0.04 μmol × (kg body wt)−1 × min−1, which is intermediate between L-[1-13C]leucine (0.32 ± 0.06) and L-[1-13C]isoleucine (0.17 ± 0.05) [1]. This quantification, derived from 13CO2 exhalation measurements and seven-compartment modeling with non-linear regression analysis, establishes valine's specific catabolic profile distinct from the other BCAAs [1].

Metabolic Flux Analysis BCAA Catabolism Stable Isotope Tracer Human Nutrition

Site-Specific C-1 Label Enables Single-Carbon Flux Tracking Without Uniform Labeling Complexity

The site-specific C-1 carbonyl label on L-Valine (1-13C) enables definitive tracking of carbon fate following decarboxylation, a metabolic step that eliminates the labeled carbon as 13CO2. This contrasts with uniformly 13C5-labeled valine, which produces complex isotopologue distributions that require sophisticated computational deconvolution to interpret pathway-specific fluxes. In metabolic flux analysis, positional enrichment from 1-13C-labeled substrates allows clear differentiation between first-pass and second-pass TCA cycle contributions, with the label originating from internal scrambling at succinate or from bicarbonate/13CO2 via anaplerosis becoming distinguishable only with site-specific labeling strategies [1].

Metabolic Flux Analysis TCA Cycle Anaplerosis Positional Enrichment

Quantitative Muscle Protein Synthesis Rate Measurement with L-[1-13C]Valine Infusion

Continuous intravenous infusion of L-[1-13C]valine in human subjects enables quantitative measurement of muscle protein synthetic rates using plasma α-ketoisovalerate (α-KIV), the transamination product of valine, as the precursor pool surrogate. Under basal conditions, the fractional synthetic rate of muscle protein measured via [13C]valine incorporation was 0.043 ± 0.002%/h. Following leucine flooding, this rate increased by 70% (P < 0.05), demonstrating the method's sensitivity to detect physiologically relevant changes in protein metabolism [1].

Protein Turnover Muscle Protein Synthesis Stable Isotope Tracer Clinical Nutrition

Carbon Flux Quantification Distinguishes Valine from Leucine in Human Whole-Body Protein Turnover

In human whole-body protein turnover studies, the valine carbon flux measured via L-[1-13C]valine tracer was 80.3 ± 1.2 μmol kg−1h−1, which is quantitatively distinct from the leucine carbon flux of 86.6 ± 2.0 μmol kg−1h−1 measured under identical conditions [1]. This difference is consistent with the lesser content of valine compared with leucine in body protein and validates the use of valine-specific tracers for accurate compartment-specific turnover calculations [1].

Whole-Body Protein Metabolism Amino Acid Flux Stable Isotope Human Physiology

L-Valine (1-13C) Evidence-Backed Application Scenarios for Research and Industrial Procurement


Quantitative LC-MS/MS Bioanalysis Requiring High-Accuracy Internal Standardization

Laboratories conducting quantitative bioanalysis of valine or valine-containing peptides by LC-MS/MS should procure L-Valine (1-13C) as an internal standard rather than deuterium-labeled alternatives. The 13C label ensures near-identical chromatographic retention time to the unlabeled analyte, eliminating the retention time shifts observed with 2H-labeled standards that compromise ion suppression correction accuracy [1]. This differential co-elution behavior directly reduces quantitative bias in biological matrix samples, improving method validation metrics and regulatory submission quality.

Site-Specific Metabolic Flux Analysis of Valine Catabolism and TCA Cycle Anaplerosis

Investigators studying the metabolic fate of valine carbon through decarboxylation and subsequent entry into the TCA cycle require L-Valine (1-13C) rather than uniformly 13C5-labeled valine. The site-specific C-1 carbonyl label enables definitive tracking of carbon loss as 13CO2 and unambiguous differentiation of first-pass versus second-pass TCA cycle contributions [2]. This simplified isotopologue pattern reduces computational deconvolution requirements compared to uniform labeling strategies, enabling more definitive pathway-specific flux assignments in mammalian and microbial systems.

Protein NMR Sample Preparation with Minimal Isotope Scrambling Artifacts

Structural biology laboratories preparing isotopically labeled protein samples for NMR analysis should select 13C-labeled valine over 15N-labeled valine for residue-specific assignments. Carbonyl 13C atoms demonstrate substantially reduced metabolic scrambling compared to main-chain 15N atoms in E. coli expression systems, with the C-1 position being particularly stable against transamination-mediated isotope dilution [3]. This reduced scrambling profile produces cleaner NMR spectra with fewer cross-labeling artifacts, enabling unambiguous resonance assignments even in large proteins exceeding 50 kDa.

Human In Vivo Protein Turnover and Muscle Wasting Intervention Studies

Clinical research programs investigating muscle protein synthesis, sarcopenia, or nutritional interventions require L-Valine (1-13C) for validated quantitative endpoint measurement. Continuous infusion protocols with this tracer enable determination of fractional synthetic rates with demonstrated sensitivity to detect intervention effects, as evidenced by the 70% increase in apparent muscle protein synthetic rate detected following leucine flooding [4]. The compound's established oxidation kinetics (0.22 ± 0.04 μmol × kg−1 × min−1 in fasted humans) provide a quantitative baseline for cross-study comparisons [5].

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